molecular formula C16H18F2N4OS B6980079 4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide

4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide

Cat. No.: B6980079
M. Wt: 352.4 g/mol
InChI Key: OPBKSWQKQAFFEK-UHFFFAOYSA-N
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Description

4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a thiadiazole ring, and a difluorophenyl group

Properties

IUPAC Name

4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4OS/c17-13-4-3-12(14(18)9-13)2-1-11-5-7-22(8-6-11)16(23)20-15-10-19-21-24-15/h3-4,9-11H,1-2,5-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKSWQKQAFFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=C(C=C(C=C2)F)F)C(=O)NC3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative (e.g., acid chloride).

    Attachment of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.

    Substitution with the Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Another fluorinated aromatic compound with different functional groups.

    Dimethyl 2,6-pyridinedicarboxylate: A compound with a pyridine ring and carboxylate groups, used in different applications.

Uniqueness

4-[2-(2,4-difluorophenyl)ethyl]-N-(thiadiazol-5-yl)piperidine-1-carboxamide is unique due to its combination of a piperidine ring, a thiadiazole ring, and a difluorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

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